Mdz-glucuronide

説明

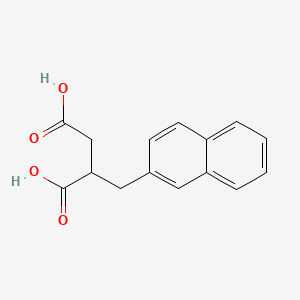

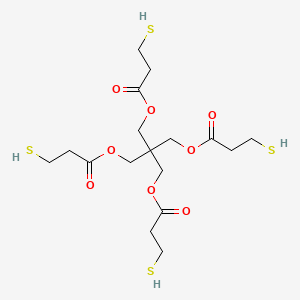

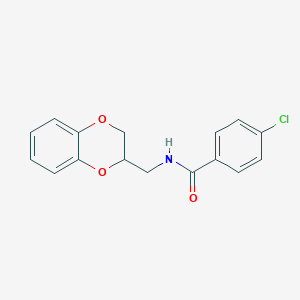

Mdz-glucuronide belongs to the class of organic compounds known as imidazo[1,5-a][1,4]benzodiazepines . It is a metabolite of Midazolam (MDZ), which is one of the most commonly used in vivo and in vitro CYP3A4 probe substrates for drug-drug interactions (DDI) studies .

Synthesis Analysis

The major metabolic pathway of MDZ in humans consists of the CYP3A4-mediated 1′-hydroxylation followed by urinary excretion as 1′-O-glucuronide derivative . In vitro, following incubation of MDZ with human liver microsomes supplemented with UDP-glucuronic acid, two major metabolites were identified as quaternary direct N-glucuronides of MDZ . Among the recombinant human UDP glucuronosyltransferase (UGT) isoforms tested, only isoform UGT1A4 catalyzed the N-glucuronidation of MDZ .Molecular Structure Analysis

The structure of this compound was confirmed using proton nuclear magnetic resonance (NMR) and 1H-13C long range correlation experiments . The NMR data confirmed conjugation of midazolam N-glucuronide (MDZG) standard to be on the a-nitrogen of the imidazole ring .Chemical Reactions Analysis

The glucuronidation process is a common phase II metabolic pathway to eliminate small molecule drugs from the body . The glucuronide moiety can be bound to different nucleophilic functional groups on the parent aglycone, giving rise to different glucuronide structural isomers .Physical and Chemical Properties Analysis

Glucuronidation is the major metabolic pathway of detoxification where a highly hydrophilic glucuronic acid is coupled to aliphatic/aromatic alcohols, thiols or carboxylic acids or even amines . The glucuronide moiety can be bound to different nucleophilic functional groups on the parent aglycone, giving rise to different glucuronide structural isomers .科学的研究の応用

Metabolic Pathways and Drug-Drug Interactions

N-Glucuronidation Pathway in MDZ Metabolism : Midazolam (MDZ) undergoes metabolism primarily through the CYP3A4-mediated 1′-hydroxylation, followed by excretion as 1′-O-glucuronide. A study identified two major metabolites as quaternary direct N-glucuronides of MDZ, revealing an additional metabolic pathway. These findings indicate that N-glucuronides play a significant role in MDZ metabolism, which is essential for understanding drug-drug interactions and pharmacokinetics (Klieber et al., 2008).

Glucuronidation in MDZ Pharmacokinetics : Another study focused on the in vivo relevance of the N-glucuronidation pathway. It confirmed the formation of MDZ N-glucuronide (MDZG) in human urine, accounting for 1-2% of the administered dose, underscoring its importance in MDZ pharmacokinetics and potential drug-drug interactions (Hyland et al., 2009).

Therapeutic and Pharmacological Effects

Osteogenic Differentiation Enhancement : Research on drug repositioning found that the combination of MDZ and bone morphogenetic protein-2 significantly enhances osteogenic differentiation. This suggests a potential new therapeutic application of MDZ in bone regeneration (Hidaka et al., 2020).

Neuroprotective Effects in Stroke : A study investigating MDZ's protective effect on neuronal injuries found that it regulates apoptosis-associated gene expression and reduces lactate dehydrogenase release, indicating its potential use in treating cerebral infarction and stroke (Yu et al., 2018).

Analytical and Methodological Applications

MDZ Analysis in Pharmaceuticals : A review of methodologies for determining MDZ in pharmaceuticals highlighted the importance of analytical methods in assessing drug stability and interactions. This has implications for quality control in pharmaceutical manufacturing and research (Espinosa-Bosch et al., 2015).

Efficient Compressor in Molecular Dynamics : The paper on MDZ as an efficient error-bounded lossy compressor for molecular dynamics illustrates its application in scientific research involving large-scale simulations, indicating a technological application of MDZ beyond pharmacology (Zhao et al., 2022).

作用機序

Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction . Mdz-glucuronide relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid .

特性

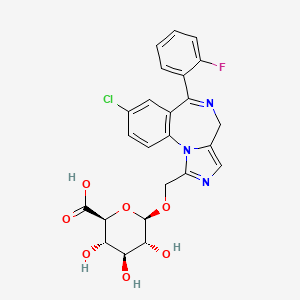

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)/t19-,20-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIUMXQTLQXWGL-QMDPOKHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001880 | |

| Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-81-7 | |

| Record name | 1-Hydroxymethylmidazolam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)

![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)

![N-Cyclopentyl-4-[4-(furan-2-carbonyl)-piperazine-1-sulfonyl]-benzenesulfonamide](/img/structure/B1211822.png)

![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)

![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)

![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)